![molecular formula C17H14O4 B6524855 (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 929450-95-3](/img/structure/B6524855.png)

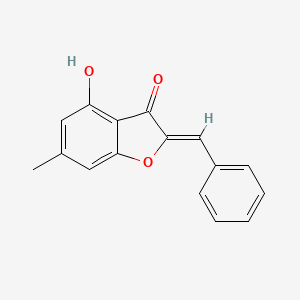

(2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.

The exact mass of the compound (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one is 282.08920892 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

(2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one: and its derivatives have been investigated for their antibacterial properties. These compounds exhibit potential as antimicrobial agents due to their ability to inhibit bacterial growth. Researchers have explored their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes or interfering with essential cellular processes. Further studies are needed to optimize their antibacterial activity and evaluate their safety profiles .

Metal Complexes and Coordination Chemistry

The compound’s functional groups, such as the hydroxyl and methoxy moieties, make it an interesting ligand for metal coordination complexes. Researchers have synthesized transition metal complexes (e.g., Cr(III), Fe(III), Co(III), Ni(II), and Cu(II)) with this ligand. The ligand coordinates through both nitrogen and sulfur atoms, acting as a bidentate ligand. The complexes exhibit diverse geometries (tetrahedral for Ni(II) and Cu(II), octahedral for Cr(III), Fe(III), and Co(III)). These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry .

Thiazolo[3,2-a]pyrimidine Derivatives

The compound’s structure contains a thiazolo[3,2-a]pyrimidine scaffold. Researchers have explored its derivatives for various applications, including drug discovery. These derivatives may exhibit biological activity, such as anticancer, antiviral, or anti-inflammatory effects. Rational modifications of the core structure can lead to novel compounds with improved pharmacological properties. Computational studies and in vitro assays are essential for evaluating their potential as therapeutic agents .

Drug Delivery Systems

The compound’s hydrophobic benzofuran core and functional groups make it suitable for incorporation into drug delivery systems. Researchers have explored its use as a building block for prodrugs or nanocarriers. By conjugating the compound to biocompatible polymers or nanoparticles, targeted drug delivery can be achieved. Such systems enhance drug solubility, stability, and tissue-specific delivery, improving therapeutic outcomes .

Photophysical Properties

Investigations into the compound’s photophysical properties have revealed its potential as a fluorophore or photosensitizer. Its absorption and emission spectra can be tuned by modifying the substituents. Researchers have explored its use in fluorescence imaging, photodynamic therapy, or optoelectronic devices. Understanding its excited-state behavior is crucial for optimizing these applications .

Natural Product Synthesis

The compound’s unique benzofuran scaffold has inspired synthetic chemists. It serves as a valuable precursor for the synthesis of natural products or bioactive molecules. Researchers have utilized its reactivity to construct complex frameworks, such as alkaloids or lignans. Strategic functionalization and cyclization reactions allow access to diverse chemical space, enabling the discovery of new bioactive compounds .

properties

IUPAC Name |

(2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-7-12(18)16-14(8-10)21-15(17(16)19)9-11-5-3-4-6-13(11)20-2/h3-9,18H,1-2H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMBIEKBHUOUKA-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=CC3=CC=CC=C3OC)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CC=C3OC)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B6524787.png)

![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B6524793.png)

![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524798.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524805.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524807.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B6524819.png)

![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B6524827.png)

![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B6524834.png)

![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B6524840.png)

![(2Z)-4-hydroxy-2-[(3-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524856.png)

![(2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524880.png)

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524883.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524887.png)